1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate
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Overview
Description
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is an organic compound known for its unique structure and properties It is characterized by the presence of an adamantyl group, which is a tricyclic hydrocarbon, and an acetyloxy group, which is an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate typically involves the esterification of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
1-adamantanol+acetic anhydride→1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: 1-adamantanol and acetic acid.
Oxidation: Adamantane carboxylic acid.
Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active adamantyl moiety, which can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-adamantanol: The parent alcohol from which the acetate is derived.
Adamantane: The hydrocarbon backbone of the compound.
1-adamantyl acetate: A simpler ester derivative of adamantane.
Uniqueness
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is unique due to the presence of both the adamantyl and acetyloxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[3-(2-acetyloxypropan-2-yl)-1-adamantyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-11(18)20-15(3,4)16-6-13-5-14(7-16)9-17(8-13,10-16)21-12(2)19/h13-14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXDPLARQIAXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(C)(C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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